molecular formula C12H13NO3 B2459622 Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate CAS No. 155537-02-3

Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate

Cat. No.: B2459622
CAS No.: 155537-02-3
M. Wt: 219.24
InChI Key: ITRKMDQOZBUPBZ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate is a heterocyclic organic compound It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aniline derivative with a β-keto ester under acidic conditions, followed by cyclization and esterification steps. The reaction conditions often involve the use of glacial acetic acid and hydrochloric acid as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate
  • Methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate
  • Methyl 2-oxo-2-phenylacetate

Uniqueness

Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new chemical entities with potential therapeutic applications .

Properties

IUPAC Name

methyl 2-methyl-5-oxo-7,8-dihydro-6H-quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-7-6-8(12(15)16-2)11-9(13-7)4-3-5-10(11)14/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRKMDQOZBUPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)CCCC2=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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